molecular formula C15H14FNO B3032924 N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline CAS No. 62907-32-8

N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline

Cat. No.: B3032924
CAS No.: 62907-32-8
M. Wt: 243.28 g/mol
InChI Key: SFVJMQHBQRAPAL-UHFFFAOYSA-N
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Description

N-[(E)-(4-Ethoxyphenyl)methylidene]-4-fluoroaniline is a Schiff base derivative synthesized via the condensation of 4-fluoroaniline with a carbonyl-containing precursor, typically under anhydrous conditions . The compound features an ethoxyphenyl group attached to a methylidene (–CH=N–) linkage, which is further bonded to the 4-fluoroaniline moiety. This structure confers unique electronic and steric properties due to:

  • Electron-donating ethoxy group (–OCH₂CH₃) on the phenyl ring.
  • Electron-withdrawing fluorine at the para position of the aniline.

Schiff bases like this are pivotal in medicinal chemistry for their antimicrobial, anticancer, and catalytic applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-(4-fluorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-2-18-15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVJMQHBQRAPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352158
Record name Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62907-32-8
Record name Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline is a Schiff base compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction between 4-fluoroaniline and 4-ethoxybenzaldehyde. The reaction can be performed under reflux conditions in an organic solvent such as ethanol or methanol, often in the presence of a catalyst like acetic acid to facilitate the formation of the imine linkage.

2.1 Antioxidant Activity

Research indicates that Schiff bases, including this compound, exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity. For example, similar compounds have shown IC50 values ranging from 6.12 ppm to higher values depending on structural variations and substituents .

2.2 Antimicrobial Activity

The antimicrobial efficacy of Schiff bases has been extensively studied. This compound has demonstrated activity against various bacterial strains. For instance, studies have reported that related fluorinated compounds possess significant antibacterial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potency comparable to standard antibiotics like kanamycin B .

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus15
This compoundEscherichia coli20

2.3 Anticancer Potential

Some studies suggest that Schiff bases exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, related compounds have been shown to inhibit the growth of HeLa cells with IC50 values in the micromolar range .

3.1 Case Study: Antimicrobial Efficacy

In a recent study, researchers synthesized a series of Schiff bases derived from 4-fluoroaniline and evaluated their antimicrobial activity against clinical isolates of S. aureus, E. coli, and others. The study found that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity due to increased electron affinity, facilitating interaction with bacterial enzymes .

3.2 Case Study: Antioxidant Properties

Another study focused on the antioxidant potential of various Schiff bases, including this compound, using in vitro assays such as DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results indicated significant scavenging activity correlating with the presence of specific functional groups on the aromatic rings .

4.

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities, particularly its antioxidant and antimicrobial properties. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures can inhibit receptor tyrosine kinases (RTKs), which are crucial in tumor growth and metastasis. For instance, research indicates that modifications in the side chains of similar compounds can lead to increased potency against various RTKs such as EGFR and VEGFR .

Antimicrobial Properties

The compound's derivatives have been evaluated for antimicrobial activity. A study highlighted that Schiff bases with fluorinated anilines exhibit significant antibacterial effects against various strains of bacteria. This suggests potential applications in developing new antimicrobial agents .

Fluorinated Drugs Development

Fluorine substitution in drug design is known to enhance metabolic stability and bioavailability. This compound serves as a scaffold for synthesizing new fluorinated drugs, potentially leading to novel therapeutic agents with improved efficacy against diseases like cancer and bacterial infections .

Synthesis of Functional Materials

The compound's unique chemical structure allows it to be used in synthesizing functional materials, such as polymers and nanocomposites. Its Schiff base nature facilitates coordination with metal ions, leading to the formation of metal complexes that can be utilized in catalysis or as sensors .

Fluorinated Polymers

Research indicates that incorporating fluorinated compounds into polymer matrices can significantly enhance their thermal and mechanical properties. This compound can be a precursor for developing high-performance fluorinated polymers used in coatings and electronic applications .

Case Studies and Research Findings

Study TitleFindings
Synthesis of Novel Anticancer AgentsDemonstrated that derivatives of this compound showed significant inhibition of RTKs involved in cancer progression .
Antimicrobial Activity of Schiff BasesReported substantial antibacterial effects against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Development of Fluorinated PolymersHighlighted the enhanced properties of polymers synthesized using fluorinated Schiff bases, demonstrating improved thermal stability and mechanical strength .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The table below highlights key structural variations and their implications:

Compound Name Substituents/R-Groups Key Features Reference
N-[(E)-(4-Ethoxyphenyl)methylidene]-4-fluoroaniline 4-Ethoxyphenyl, 4-fluoroaniline Ethoxy enhances electron density; fluorine stabilizes via inductive effects.
N-((2-Ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline 2-Ethoxynaphthyl instead of phenyl Bulky naphthalene increases steric hindrance; extended aromaticity alters π-stacking.
N-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methoxyaniline Pyrazolyl core, methoxy substituent Heterocyclic core modulates electronic properties; methoxy is less bulky than ethoxy.
N-(Cyclohexyl(phenyl)methyl)-4-fluoroaniline Cyclohexyl-phenyl instead of Schiff base Lack of imine bond reduces conjugation; aliphatic cyclohexyl alters solubility.

Electronic Effects :

  • Ethoxy (–OCH₂CH₃) vs. Methoxy (–OCH₃): Ethoxy’s larger size increases steric bulk but slightly reduces electron-donating capacity compared to methoxy .
  • Fluorine vs. Other Halogens: Fluorine’s strong electronegativity enhances stability and influences metabolic pathways (e.g., defluorination observed in 4-fluoroaniline metabolism ).

Trends :

  • Higher yields (~80–85%) are achieved with electron-deficient anilines (e.g., 4-fluoroaniline) due to enhanced nucleophilicity at the amine group .
  • Bulky substituents (e.g., naphthalene in ) may reduce yields due to steric hindrance.
Metabolism of 4-Fluoroaniline Derivatives
  • 4-Fluoroaniline (Parent Compound): Undergoes para- and ortho-hydroxylation, followed by sulfate/glucuronide conjugation. Defluorination produces 4-acetamidophenol (paracetamol) metabolites .
  • N-Substituted Analogs: N-(4-Ethoxyphenyl)-3-hydrobutanamide (Bucetin): Withdrawn due to renal toxicity from 4-ethoxyaniline formation via deacylation .
Anticancer Activity
  • Chalcone derivatives (e.g., A1–A10 in ) with 4-fluoroaniline moieties show anti-breast cancer activity. The ethoxy group may enhance membrane permeability but requires further validation.

Crystallographic and Stability Data

  • N-((2-Ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline : Single-crystal X-ray diffraction confirms a planar geometry with intermolecular C–H···F interactions stabilizing the lattice .
  • Comparison : Ethoxy-substituted compounds exhibit better crystallinity than methoxy analogs due to stronger van der Waals interactions .

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed to prepare N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound is typically synthesized via condensation reactions between 4-fluoroaniline and appropriately substituted aldehydes. For example, a Schiff base formation under reflux using ethanol as a solvent, with yields up to 79% reported when using stoichiometric ratios and controlled temperature (138–140°C) . Optimization may involve adjusting reaction time, solvent polarity (e.g., ethanol vs. DMF), and catalytic acid/base additives to enhance imine formation efficiency.

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline, crystallographic data (e.g., CCDC-2100901) confirm the (E)-configuration of the imine bond, planarity of the aromatic rings, and intramolecular hydrogen bonding patterns. Software like SHELXL is used for refinement, with R-factors < 0.05 indicating high precision .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using coupling constants (e.g., J = 8–10 Hz for aromatic protons) and deuterated solvents (e.g., CDCl3).
  • FT-IR : Confirm imine (C=N) stretching vibrations near 1600–1650 cm⁻¹ and ethoxy group (C-O-C) at ~1250 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) or EI-MS to verify molecular ion peaks (e.g., m/z ≈ 285 for C15H14FNO).

Q. How do substituents (e.g., ethoxy vs. methoxy) influence the compound’s molecular conformation?

  • Methodology : Comparative crystallographic studies of analogs (e.g., N-[(2-ethoxynaphthalen-1-yl)methylene]-4-fluoroaniline) reveal that bulkier substituents like ethoxy induce torsional strain, altering dihedral angles between aromatic planes. Computational tools (e.g., Gaussian, DFT) can quantify steric effects and predict conformational stability .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties of this Schiff base?

  • Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential (ESP) surfaces, and charge distribution. Studies on similar compounds show that electron-withdrawing groups (e.g., -F) lower LUMO energies, enhancing reactivity in charge-transfer interactions .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect material properties?

  • Methodology : Analyze Hirshfeld surfaces and fingerprint plots from SC-XRD data. For N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline, C-H···π and π-π stacking interactions are prevalent, contributing to layered crystal packing. These interactions influence thermal stability (TGA/DSC) and solubility .

Q. How can metabonomic profiling (e.g., 1H NMR) assess the compound’s toxicity in biological systems?

  • Methodology : Expose model organisms (e.g., earthworms) to the compound and extract tissue metabolites. 600-MHz 1H NMR combined with multivariate analysis (PCA/PLS-DA) identifies biomarkers like reduced maltose or altered inosine monophosphate levels, indicating oxidative stress or mitochondrial dysfunction .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting NMR assignments or crystallographic parameters)?

  • Methodology :

  • NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • Crystallography : Cross-validate with independent datasets and check for twinning or disorder using PLATON .
  • Statistical Analysis : Apply Bland-Altman plots or Tukey’s HSD test to assess inter-laboratory variability.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline
Reactant of Route 2
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N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline

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